molecular formula C22H20ClN7O2 B2713810 (2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920415-04-9

(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2713810
CAS No.: 920415-04-9
M. Wt: 449.9
InChI Key: UNSQLOODMMGVJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a triazole nucleus, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . It also contains a piperazine subunit, which has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Scientific Research Applications

Antimicrobial Activities

Novel triazole derivatives, including compounds with structural elements similar to the query compound, have been synthesized and evaluated for their antimicrobial activities. These compounds, obtained through reactions involving various ester ethoxycarbonylhydrazones with primary amines and subsequent modifications, exhibited good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Anticancer and Antituberculosis Studies

Research into compounds with a piperazine component, akin to the query molecule, has shown promise in anticancer and antituberculosis studies. Synthesized derivatives were evaluated for in vitro anticancer activity against human breast cancer cell lines and screened for antituberculosis activity, demonstrating significant biological efficacy (Mallikarjuna et al., 2014).

Anticonvulsant Properties

Studies on the structural and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have provided insights into the anticonvulsant potential of such compounds. X-ray diffraction and molecular-orbital calculations have helped understand the structural features contributing to their biological activity, suggesting potential applications in anticonvulsant drug development (Georges et al., 1989).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis of new 1,2,4-triazole and triazolidin derivatives demonstrates the versatility of heterocyclic chemistry in creating compounds with potential biological activity. These synthesized compounds were characterized by various spectroscopic techniques and evaluated for their antimicrobial and antioxidant activities, indicating the broad applicability of such chemical frameworks in medicinal chemistry (Abosadiya et al., 2018).

Mechanism of Action

    Target of Action

    Compounds with a triazolo[4,5-d]pyrimidine core have been found to exhibit anticancer activity . They may target various enzymes or receptors involved in cell proliferation and survival, such as kinases or G-protein coupled receptors.

    Mode of Action

    The compound might interact with its targets by forming hydrogen bonds or hydrophobic interactions, leading to changes in the conformation or activity of the target proteins .

    Biochemical Pathways

    The compound could potentially affect pathways related to cell proliferation, apoptosis, or signal transduction. The exact pathways would depend on the specific targets of the compound .

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. For example, the presence of the piperazine ring might enhance its solubility and absorption .

    Result of Action

    The compound might inhibit cell proliferation, induce apoptosis, or modulate cellular signaling, leading to changes at the molecular and cellular levels .

    Action Environment

    The compound’s action, efficacy, and stability could be influenced by environmental factors such as pH, temperature, and the presence of other molecules or ions .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-16-6-4-5-15(13-16)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)17-7-2-3-8-18(17)23/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSQLOODMMGVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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